molecular formula C21H18N6OS B2691951 N-(4-cyanophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1359015-61-4

N-(4-cyanophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

カタログ番号: B2691951
CAS番号: 1359015-61-4
分子量: 402.48
InChIキー: SYYBQMVHQPRTKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-cyanophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H18N6OS and its molecular weight is 402.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-cyanophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide (CAS Number: 1359015-61-4) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, particularly focusing on its activity as an inhibitor of specific enzymes and its cytotoxic effects in various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N6OS. The compound features a triazoloquinoxaline core which is known for its diverse biological activities.

1. Enzyme Inhibition

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline moiety exhibit significant enzyme inhibition properties. Notably:

  • Aldosterone Synthase Inhibition : The compound has been identified as an inhibitor of aldosterone synthase, which plays a crucial role in regulating blood pressure and electrolyte balance. This inhibition could have therapeutic implications in treating conditions like hypertension and heart failure .
  • Aromatase Inhibition : It also shows potential as an aromatase inhibitor, suggesting applications in hormone-dependent cancers such as breast cancer .

2. Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • A375 Melanoma Cell Line : The compound demonstrated significant cytotoxicity at concentrations around 10 µM. Specifically, it reduced cell viability to approximately 6%, indicating strong anti-proliferative effects .
  • Other Cancer Cell Lines : Additional studies on other cell lines have shown varying degrees of efficacy. For instance, certain derivatives of the triazoloquinoxaline scaffold have exhibited promising results against different types of cancer cells .

Research Findings

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Study Cell Line Concentration (µM) Cell Viability (%) Activity
A375 (Melanoma)106High cytotoxicity
Various10VariesSignificant anti-proliferative
Hormone-dependent cancersVariableNot specifiedAldosterone and aromatase inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Anticonvulsant Activity : Related compounds have shown anticonvulsant properties in animal models, suggesting a broader spectrum of pharmacological effects beyond oncology .
  • Adenosine Receptor Antagonism : Some derivatives have been evaluated for their ability to act as selective antagonists at human A3 adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .

科学的研究の応用

Anticancer Properties

Research indicates that compounds containing the triazoloquinoxaline scaffold exhibit significant anticancer properties. For example, derivatives of this scaffold have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In particular, studies have demonstrated that certain analogs can effectively target breast cancer cells (MDA-MB-231) by inducing cell cycle arrest and modulating apoptotic pathways .

Antimicrobial Activity

N-(4-cyanophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide has also been evaluated for its antimicrobial properties. The presence of the triazole moiety is associated with enhanced activity against a range of bacterial strains. Preliminary investigations suggest that modifications to the core structure may lead to compounds with improved efficacy against resistant bacterial strains .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, compounds based on the triazoloquinoxaline framework have shown promise as anti-inflammatory agents and modulators of neurodegenerative diseases. Their ability to interact with various biological targets makes them suitable candidates for further pharmacological exploration .

Case Study 1: Anticancer Activity Evaluation

In a recent study published in RSC Advances, researchers synthesized several derivatives based on the triazoloquinoxaline scaffold and evaluated their cytotoxic effects against MDA-MB-231 cells. One particular compound exhibited significantly higher cytotoxicity than established drugs like Erlotinib and induced apoptosis through specific molecular pathways involving PARP-1 and EGFR inhibition .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The study revealed that certain structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .

特性

IUPAC Name

N-(4-cyanophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6OS/c1-13(2)19-25-26-20-21(24-16-5-3-4-6-17(16)27(19)20)29-12-18(28)23-15-9-7-14(11-22)8-10-15/h3-10,13H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYBQMVHQPRTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。